Hispidol

Descripción general

Descripción

Hispidol es una aurona natural, un tipo de flavonoide, conocido por su coloración amarilla brillante. Se ha identificado en varias especies de plantas y es reconocido por sus posibles propiedades terapéuticas, particularmente en el tratamiento de la enfermedad inflamatoria intestinal y la depresión .

Aplicaciones Científicas De Investigación

Hispidol tiene una amplia gama de aplicaciones de investigación científica:

Biología: Investigado por su papel en los mecanismos de defensa de las plantas y sus propiedades antifúngicas.

Medicina: Potencial terapéutico para la enfermedad inflamatoria intestinal y la depresión debido a sus efectos inhibitorios sobre el factor de necrosis tumoral alfa y la monoaminooxidasa A

Industria: Utilizado en el desarrollo de colorantes naturales y posibles candidatos a fármacos.

Mecanismo De Acción

Hispidol ejerce sus efectos principalmente a través de la inhibición del factor de necrosis tumoral alfa y la monoaminooxidasa A. Al inhibir el factor de necrosis tumoral alfa, this compound reduce la inflamación y previene la adhesión de los monocitos a las células epiteliales del colon . Como inhibidor de la monoaminooxidasa A, this compound aumenta los niveles de neurotransmisores como la dopamina y la serotonina, contribuyendo a sus efectos antidepresivos .

Análisis Bioquímico

Biochemical Properties

Hispidol interacts with several enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters . This compound’s interaction with this enzyme suggests that it may have a significant impact on neurotransmitter levels and, consequently, on neural function .

Cellular Effects

This compound has been shown to have a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound’s inhibition of MAO-A can lead to increased levels of neurotransmitters, which can influence cell signaling and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to MAO-A, inhibiting the enzyme’s activity and leading to increased levels of neurotransmitters . This binding interaction is likely responsible for many of this compound’s observed effects, including its potential antidepressant activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . This compound has been found to have antidepressant-like activities at certain dosages, with effects comparable to those of fluoxetine, a commonly used antidepressant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with MAO-A, an enzyme involved in the metabolism of neurotransmitters . This compound’s inhibition of this enzyme suggests that it may have a significant impact on metabolic flux and metabolite levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Hispidol se puede sintetizar mediante la condensación de isoliquiritigenina con malonil-CoA a través de la actividad de la chalcona sintasa. Esta reacción está típicamente catalizada por peroxidasas, como MtPRX1 y MtPRX2, que exhiben actividad de aurona sintasa . Las condiciones de reacción a menudo implican el uso de cromatografía líquida de alta resolución acoplada a la detección por fotodiodos y espectrometría de masas .

Métodos de Producción Industrial

La producción industrial de this compound implica el uso de cultivos celulares vegetales reprogramados genéticamente. Al integrar la metabolómica y la transcriptómica, los investigadores pueden inducir la acumulación de this compound en cultivos celulares, convirtiéndolo en un método viable para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

Hispidol experimenta varias reacciones químicas, que incluyen:

Oxidación: Catalizada por peroxidasas, lo que lleva a la formación de auronas.

Reducción: Implica la reducción del grupo carbonilo en la estructura de la aurona.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo en los anillos aromáticos.

Reactivos y Condiciones Comunes

Oxidación: Peroxidasas como MtPRX1 y MtPRX2.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Reactivos como halógenos o agentes alquilantes.

Productos Principales

Oxidación: Formación de auronas como this compound.

Reducción: Formas reducidas de auronas.

Sustitución: Derivados de aurona sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares

Decursina: Otra aurona con propiedades antidepresivas similares.

Isoliquiritigenina: Un precursor en la biosíntesis de hispidol.

Naringenina chalcona: Un flavonoide con una vía biosintética similar.

Singularidad de this compound

This compound es único debido a sus efectos inhibitorios duales sobre el factor de necrosis tumoral alfa y la monoaminooxidasa A, lo que lo convierte en un candidato prometedor para el tratamiento de trastornos inflamatorios y neuropsiquiátricos .

Propiedades

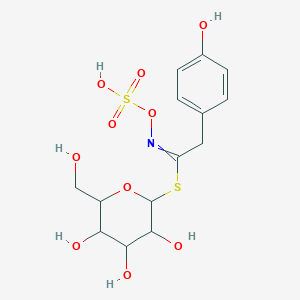

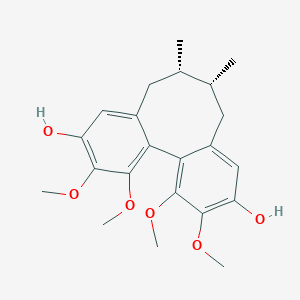

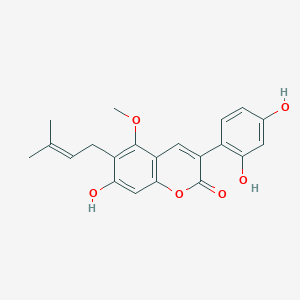

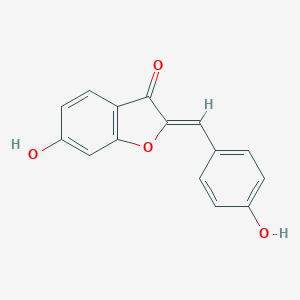

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZLDSPIRVZOKZ-AUWJEWJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5786-54-9 | |

| Record name | Hispidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hispidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HISPIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS1235I0WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 °C | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hispidol and where is it found?

A1: this compound is a naturally occurring aurone, a class of flavonoids. It is primarily found in plants like Medicago truncatula (barrel medic) [] and Poncirus trifoliata (trifoliate orange) [].

Q2: How does this compound exert its biological effects?

A2: this compound exhibits its effects through various mechanisms:

- Antioxidant activity: this compound acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and elevating the activity of antioxidant enzymes []. This contributes to its lifespan-extending and stress-protective effects in Caenorhabditis elegans (roundworm).

- Dietary restriction mimetic: this compound influences dietary restriction pathways by modulating pharyngeal pumping rates in C. elegans [], potentially contributing to its longevity-promoting effects.

- Monoamine oxidase-B (MAO-B) inhibition: this compound and its analogs have demonstrated selective inhibition of MAO-B [, , ]. This enzyme plays a role in the breakdown of neurotransmitters, making this compound a potential therapeutic target for neurodegenerative diseases.

- Anti-inflammatory activity: this compound analogs have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) []. This suggests potential therapeutic applications in inflammatory conditions.

Q3: What is the role of DAF-16/FOXO in this compound's mechanism of action?

A3: Research suggests that this compound's longevity-promoting effects in C. elegans are dependent on the DAF-16/FOXO transcription factor []. This compound treatment enhanced the nuclear translocation of DAF-16, indicating its activation, which is crucial for its lifespan-extending effects.

Q4: What are the potential therapeutic applications of this compound?

A4: Based on current research, this compound shows promise in the following areas:

- Neurodegenerative diseases: Its MAO-B inhibitory activity and anti-inflammatory properties suggest potential in conditions like Parkinson's and Alzheimer's diseases [, ].

- Aging and age-related disorders: this compound's ability to extend lifespan and improve healthspan parameters in C. elegans, potentially through antioxidant and dietary restriction mechanisms, warrants further investigation [].

Q5: How does the structure of this compound relate to its activity?

A5: Structure-activity relationship (SAR) studies, particularly with this compound analogs modified at the ring-B position, reveal crucial insights []:

- MAO-B Selectivity: Specific substitutions on the ring-B contribute to enhanced selectivity for MAO-B inhibition, a desirable property for minimizing side effects [].

- Potency and Efficacy: Modifications to the this compound scaffold can significantly influence its potency against MAO-B and its ability to inhibit pro-inflammatory mediators [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.